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Introduction

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that

catalyze the hydrolysis of triglycerides into fatty acids and glycerol. They are of significant

interest in various industries, including pharmaceuticals, food technology, and biofuel

production. A reliable and efficient method for quantifying lipase activity is crucial for screening

microbial strains, optimizing enzyme production, and characterizing purified enzymes. The use

of synthetic chromogenic esters, such as 2-Nitrophenyl palmitate (pNPP), provides a simple

and rapid spectrophotometric assay for this purpose.[1][2]

Principle of the Assay

The pNPP lipase assay is a colorimetric method used to determine the esterolytic activity of

lipases.[1] The substrate, 2-Nitrophenyl palmitate (or its para-isomer, p-Nitrophenyl palmitate,

which is more commonly cited in literature), is a colorless compound. In the presence of lipase,

the ester bond is hydrolyzed, releasing palmitic acid and 2-nitrophenol (p-nitrophenol).[3] The

resulting nitrophenol product imparts a yellow color in alkaline conditions, which can be

quantitatively measured by its absorbance at a wavelength of approximately 405-410 nm.[1][4]

The intensity of the color is directly proportional to the amount of nitrophenol released, which in

turn corresponds to the activity of the lipase enzyme. One unit of lipase activity is typically

defined as the amount of enzyme that liberates 1 µmol of nitrophenol per minute under the

specified assay conditions.[1][2][4]
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A common challenge with this assay is the low aqueous solubility of the long-chain pNPP

substrate and the resulting fatty acid product, which can cause turbidity and interfere with

spectrophotometric readings.[1] This issue is typically resolved by preparing the substrate as

an emulsion using detergents or surfactants like Triton X-100, sodium deoxycholate, and

stabilizers such as gum arabic.[1][5][6][7]

Quantitative Assay Parameters
The following table summarizes the key quantitative data and conditions for the pNPP lipase

assay.

Parameter Description Value / Range Source(s)

Substrate
Chromogenic ester for

lipase.

2-Nitrophenyl

Palmitate (pNPP)
[8][9]

Product

(Chromophore)

The colored product

measured.

2-Nitrophenol (or p-

Nitrophenol)
[1][3]

Wavelength (λmax)

Wavelength for

maximum absorbance

of the product.

405 - 415 nm [1][4][10]

Molar Extinction

Coefficient (ε)

Constant for

calculating molar

concentration from

absorbance. Value is

pH-dependent.

~18,000 M⁻¹cm⁻¹ at

pH ≥ 8.0
[4][11]

Typical pH Range

Optimal pH for the

reaction and color

development.

pH 7.0 - 9.0 [5][10]

Typical Temperature

Incubation

temperature for the

enzymatic reaction.

25°C - 40°C [2][8][10]

Unit Definition

Standard definition of

one unit (U) of lipase

activity.

1 µmol of nitrophenol

released per minute.
[1][2][4]
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Experimental Workflow
The following diagram illustrates the general workflow for the quantification of microbial lipase

using the pNPP assay.
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Caption: Workflow for pNPP-based spectrophotometric lipase activity assay.

Detailed Experimental Protocol
This protocol provides a step-by-step method for determining lipase activity from microbial

sources.

1. Materials and Reagents

2-Nitrophenyl palmitate (pNPP)

Isopropanol

Tris-HCl or Sodium Phosphate buffer (50 mM, pH 8.0)

Triton X-100

Sodium deoxycholate (optional)

Gum arabic (optional)

Sodium carbonate (Na₂CO₃), 1 M, or Sodium hydroxide (NaOH), 2 M (Stop Solution)

Microbial culture supernatant or purified lipase

Spectrophotometer (plate reader or cuvette-based)

96-well microplates or cuvettes

Incubator or water bath

2. Preparation of Solutions

Buffer (50 mM, pH 8.0): Prepare 50 mM Tris-HCl or Sodium Phosphate buffer and adjust the

pH to 8.0. This buffer will be used for preparing the substrate working solution and diluting

enzyme samples.

pNPP Stock Solution (10 mM): Dissolve 37.7 mg of pNPP in 10 mL of isopropanol. Store

protected from light.[5][12]
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Substrate Working Solution: This solution must be prepared fresh before use. A common

method involves creating a stable emulsion.

Method A (with Emulsifiers): Mix 1 part pNPP stock solution with 9 parts of 50 mM, pH 8.0

buffer. To this mixture, add sodium deoxycholate and gum arabic to final concentrations of

approximately 0.1% and 0.05% (w/v) respectively, and mix vigorously.[1][5]

Method B (Simplified with Triton X-100): Prepare a mixture of 1 part pNPP stock solution

and 9 parts 50 mM, pH 8.0 buffer. Add Triton X-100 to a final concentration of 0.1-0.2%

(v/v) and vortex until a uniform, slightly opalescent emulsion is formed.[1][7]

Enzyme Sample: Centrifuge the microbial culture at high speed (e.g., 10,000 x g for 10 min

at 4°C) to pellet the cells. The resulting cell-free supernatant is the crude enzyme sample. If

necessary, dilute the supernatant with the assay buffer.

3. Assay Procedure (Microplate Format)

Pre-warm the Substrate Working Solution and the enzyme samples to the desired assay

temperature (e.g., 37°C).

Pipette 20 µL of the enzyme sample (supernatant) into the wells of a 96-well microplate.

Prepare a blank for each sample by adding 20 µL of assay buffer or heat-inactivated enzyme

supernatant instead of the active enzyme.

To initiate the reaction, add 180 µL of the pre-warmed Substrate Working Solution to each

well.

Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to

ensure the reaction remains within the linear range.

Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to each well. This step also

enhances the yellow color of the nitrophenol product.

Measure the absorbance at 410 nm using a microplate reader.

4. Calculation of Lipase Activity

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://2024.sci-hub.ru/398/6882440632c11da6feec30e5e487e381/gupta2002.pdf
https://www.researchgate.net/publication/11027497_Simplified_para-nitrophenyl_palmitate_assay_for_lipases_and_esterases
https://2024.sci-hub.ru/398/6882440632c11da6feec30e5e487e381/gupta2002.pdf
https://www.researchgate.net/post/pNPP-method-to-test-lipase-activity-How-to-resolve-turbid-problem-of-the-reaction-system
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the lipase activity using the Beer-Lambert law. One unit (U) is the amount of enzyme

that releases 1 µmol of 2-nitrophenol per minute.

Activity (U/mL) = [(Abs_sample - Abs_blank) x V_total] / [ε x t x V_enzyme x d]

Where:

Abs_sample: Absorbance of the sample well.

Abs_blank: Absorbance of the blank well.

V_total: Total reaction volume in mL (e.g., 0.200 mL before stop solution).

ε (Molar Extinction Coefficient): 18,000 M⁻¹cm⁻¹ (equivalent to 0.018 µmol⁻¹mL⁻¹cm⁻¹).[4]

[11]

t: Incubation time in minutes.

V_enzyme: Volume of the enzyme sample in mL (e.g., 0.020 mL).

d: Path length in cm. For a microplate reader, this is often calculated based on the volume in

the well or normalized by the instrument. If using a standard 1 cm cuvette, d=1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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